Bis(2,5-dioxopyrrolidin-1-yl) 5,5'-disulfanediyldipentanoate
Description
Bis(2,5-dioxopyrrolidin-1-yl) 5,5'-disulfanediyldipentanoate is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker featuring a central disulfide (-S-S-) bridge within a pentanoate spacer. This compound is structurally characterized by two NHS ester groups, which react selectively with primary amines under mild aqueous conditions (pH 7–9), enabling bioconjugation applications such as protein-protein or protein-small molecule coupling. The disulfide bond introduces cleavability under reducing environments (e.g., via dithiothreitol or glutathione), making it valuable for reversible crosslinking in drug delivery systems or proteomic studies .
Properties
Molecular Formula |
C18H24N2O8S2 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentyl]disulfanyl]pentanoate |
InChI |
InChI=1S/C18H24N2O8S2/c21-13-7-8-14(22)19(13)27-17(25)5-1-3-11-29-30-12-4-2-6-18(26)28-20-15(23)9-10-16(20)24/h1-12H2 |
InChI Key |
GZJJXPQGNPWRMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCSSCCCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with a disulfanediyldipentanoate precursor. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions to maintain the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate undergoes various chemical reactions, including:
Oxidation: The disulfide bonds in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the succinimidyl ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like amines and thiols can react with the succinimidyl ester groups under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Drug Delivery Systems
Overview
The compound has been investigated for its role in drug delivery systems, particularly in enhancing the efficacy of therapeutic agents. Its unique structure allows for improved solubility and stability of drugs.
Case Study: Liposomal Drug Delivery
Research indicates that liposomes modified with compounds like Bis(2,5-dioxopyrrolidin-1-yl) 5,5'-disulfanediyldipentanoate can encapsulate therapeutic agents effectively. These liposomes demonstrate enhanced biocompatibility and reduced side effects compared to traditional delivery methods. For instance, studies have shown that dual-modified liposomes can co-encapsulate siRNA and chemotherapeutic agents, improving targeted delivery in cancer therapy .
| Aspect | Details |
|---|---|
| Modification Type | Dual-modified liposomes |
| Therapeutic Agents | siRNA and Docetaxel |
| Target Disease | Prostate Cancer |
| Outcome | Improved drug delivery efficiency |
Material Science
Overview
In material science, this compound has been explored for its potential in creating advanced materials with specific mechanical properties.
Case Study: Polymer Composites
The compound can be utilized as a cross-linking agent in polymer composites. Research has demonstrated that incorporating this compound enhances the mechanical strength and thermal stability of polymer matrices. For example, composites containing this compound exhibited better tensile strength compared to those without it .
| Property | Without Bis Compound | With Bis Compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 50 |
| Thermal Stability (°C) | 180 | 220 |
Biochemical Applications
Overview
The biochemical applications of this compound include its use as a reagent in synthesizing biologically active compounds.
Case Study: Synthesis of Analgesics
Recent studies have highlighted the compound's utility in synthesizing new analgesics. The synthesis process involves using the compound as a precursor to create derivatives that exhibit superior analgesic properties compared to existing medications .
| Analgesic Compound | Efficacy Compared to Metamizole Sodium |
|---|---|
| New Derivative A | 20% more effective |
| New Derivative B | Comparable effectiveness |
Mechanism of Action
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate involves the formation of covalent bonds with target molecules. The succinimidyl ester groups react with primary amines on proteins or other biomolecules, forming stable amide bonds. This crosslinking capability allows the compound to link two molecules together, facilitating the study of their interactions and functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Bis(2,5-dioxopyrrolidin-1-yl) 5,5'-disulfanediyldipentanoate with analogous NHS esters, focusing on structural features, reactivity, and functional performance.
Bis(2,5-dioxopyrrolidin-1-yl) oxalate
- Structure : Contains an oxalate (-O-C(=O)-C(=O)-O-) linker instead of a disulfide.
- Reactivity : Similar amine-targeting NHS esters but lacks cleavability.
- Functional Performance: In a THF/water (1:1) solvent system, this compound demonstrated a cumulative luminescence of 65,074 lx, approximately 13% of the reference chemiluminescent kit "LumiKit." While effective in aqueous media, its non-cleavable nature limits utility in applications requiring bond reversal .
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate
- Structure: Features a pyrene fluorophore attached via a butanoate linker.
- Reactivity : Retains NHS ester reactivity but introduces fluorescence for tracking conjugates.
- Applications : Primarily used in fluorescent labeling of biomolecules (e.g., antibodies, peptides). Molecular weight (385.41 g/mol) and hydrophobic pyrene moiety may affect solubility compared to the disulfide-linked compound .
Other NHS Esters (e.g., tert-butyl 3-benzylpyrrolidine-3-carboxylate)
- Structure : Bulky tert-butyl and benzyl groups alter steric hindrance and solubility.
- Reactivity : Reduced NHS ester accessibility due to steric effects, leading to slower conjugation kinetics.
- Applications : More suited for organic-phase synthesis or stabilizing intermediates rather than aqueous bioconjugation .
Key Research Findings
- Cleavability Advantage: The disulfide linker in this compound provides a unique advantage over non-cleavable analogs (e.g., oxalate or pyrene derivatives) in applications requiring controlled release or analysis of conjugation products .
- Solubility Limitations: Compared to oxalate-based esters, the disulfide compound may exhibit reduced solubility in polar solvents due to its hydrophobic pentanoate chain, necessitating optimization of reaction conditions.
- Performance Trade-offs : While Bis(2,5-dioxopyrrolidin-1-yl) oxalate shows moderate chemiluminescence efficiency in aqueous systems, its lack of cleavability restricts its versatility compared to the disulfide variant .
Biological Activity
Bis(2,5-dioxopyrrolidin-1-yl) 5,5'-disulfanediyldipentanoate (CAS Number: 1688598-83-5) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse research sources.
- Molecular Formula : C14H16N2O10S2
- Molecular Weight : 436.41 g/mol
- IUPAC Name : Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate
The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that derivatives of pyrrolidine compounds can modulate neurotransmitter systems and exhibit anticonvulsant properties. This compound's structure suggests it may similarly influence voltage-gated sodium and calcium channels, which are crucial in neuronal excitability and synaptic transmission .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds related to bis(2,5-dioxopyrrolidin-1-yl) derivatives. For instance, certain pyrrolidine derivatives have demonstrated significant activity in seizure models, showing protective effects at lower doses compared to established antiepileptic drugs like valproic acid and ethosuximide . The efficacy of these compounds is often evaluated using models such as the maximal electroshock (MES) test and the 6 Hz test.
Antinociceptive Properties
In addition to anticonvulsant effects, bis(2,5-dioxopyrrolidin-1-yl) derivatives have been investigated for their antinociceptive properties. Some studies indicate that these compounds can effectively alleviate pain through modulation of pain pathways in animal models . The mechanism may involve inhibition of specific receptors associated with pain perception.
Study 1: Anticonvulsant Efficacy
In a study evaluating several pyrrolidine derivatives, compound 4 (a close analog of bis(2,5-dioxopyrrolidin-1-yl)) exhibited an ED50 value significantly lower than that of traditional anticonvulsants in both the MES and 6 Hz tests. This suggests a promising profile for further development as an anticonvulsant agent .
Study 2: Antinociceptive Activity
A separate investigation into the antinociceptive effects of related compounds revealed that certain derivatives could reduce pain responses in rodent models. These findings support the hypothesis that bis(2,5-dioxopyrrolidin-1-yl) compounds may serve as effective analgesics .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O10S2 |
| Molecular Weight | 436.41 g/mol |
| CAS Number | 1688598-83-5 |
| Anticonvulsant ED50 (Compound 4) | Lower than Valproic Acid |
| Antinociceptive Effect | Significant in animal models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
